N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-(3,4-dimethoxybenzyl)acetamide
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Overview
Description
N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHOXYPHENYL)PROPYL]-N-[(3,4-DIMETHOXYPHENYL)METHYL]ACETAMIDE is a complex organic compound that features a benzodioxole moiety, a methoxyphenyl group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHOXYPHENYL)PROPYL]-N-[(3,4-DIMETHOXYPHENYL)METHYL]ACETAMIDE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Introduction of the Methoxyphenyl Group: This step involves the alkylation of the benzodioxole intermediate with a methoxyphenyl halide in the presence of a base.
Formation of the Dimethoxyphenyl Group: The final step involves the coupling of the intermediate with a dimethoxyphenyl methylamine under amide formation conditions, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHOXYPHENYL)PROPYL]-N-[(3,4-DIMETHOXYPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting amide groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHOXYPHENYL)PROPYL]-N-[(3,4-DIMETHOXYPHENYL)METHYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead molecule for the development of new drugs, particularly those targeting neurological disorders or cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHOXYPHENYL)PROPYL]-N-[(3,4-DIMETHOXYPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
Uniqueness
N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHOXYPHENYL)PROPYL]-N-[(3,4-DIMETHOXYPHENYL)METHYL]ACETAMIDE is unique due to its combination of benzodioxole, methoxyphenyl, and dimethoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H31NO6 |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C28H31NO6/c1-19(30)29(17-20-9-11-25(32-3)27(15-20)33-4)14-13-22(23-7-5-6-8-24(23)31-2)21-10-12-26-28(16-21)35-18-34-26/h5-12,15-16,22H,13-14,17-18H2,1-4H3 |
InChI Key |
AHTQDECRPMPTOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCC(C1=CC2=C(C=C1)OCO2)C3=CC=CC=C3OC)CC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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